molecular formula C13H17N3O4 B13970441 Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate CAS No. 870998-07-5

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate

Cat. No.: B13970441
CAS No.: 870998-07-5
M. Wt: 279.29 g/mol
InChI Key: JKAONKYWFIFSDF-UHFFFAOYSA-N
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Description

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is a chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a benzoate ester core that is strategically substituted with an electron-withdrawing nitro group and a 1,4-diazepane ring, a seven-membered nitrogen-containing heterocycle. This molecular architecture, characterized by a push-pull electronic system, makes it a valuable scaffold for the synthesis of more complex molecules . As a derivative of 3-nitrobenzoate, its primary research application lies in its role as a building block for the development of potential pharmacologically active compounds. The structure is analogous to those used in developing radioprotector agents and other bioactive molecules . The presence of the nitro group is a known structural alert for mutagenicity, which necessitates careful handling and is a critical consideration in the design and purification of pharmaceutical ingredients to mitigate genotoxic risks . Researchers utilize this compound strictly as an intermediate to create novel molecular entities for various experimental applications. Safety and Handling: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. As with similar nitroaromatic compounds, it may pose health hazards and should be handled with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

870998-07-5

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate

InChI

InChI=1S/C13H17N3O4/c1-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3

InChI Key

JKAONKYWFIFSDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCCNCC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate

Stepwise Synthetic Procedure

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Nitration Methyl benzoate Mixed acid (HNO3/H2SO4) Methyl 3-nitrobenzoate Controlled temperature to ensure meta-nitration; typical yield >80%
2 Nucleophilic substitution Methyl 3-nitrobenzoate 1,4-Diazepane, base (e.g., potassium carbonate), solvent (DMF or DCM) This compound Reaction temperature typically 60-100°C; reaction time varies from 6 to 24 hours
3 Purification Crude product Chromatography or recrystallization Pure this compound Purity assessed by HPLC and NMR spectroscopy

Detailed Reaction Conditions and Mechanistic Insights

Nitration of Methyl Benzoate

The nitration step introduces a nitro group predominantly at the meta position relative to the ester group due to the electron-withdrawing effect of the ester. This is achieved by treating methyl benzoate with a nitrating mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature (0–5°C) to avoid over-nitration or decomposition. The reaction proceeds via electrophilic aromatic substitution, yielding methyl 3-nitrobenzoate with high regioselectivity.

Nucleophilic Substitution with 1,4-Diazepane

The key step involves the nucleophilic aromatic substitution of the nitro group by the 1,4-diazepane ring nitrogen. This reaction is facilitated by the activation of the aromatic ring by the nitro group and the use of a polar aprotic solvent such as dimethylformamide or dichloromethane. A base like potassium carbonate is employed to deprotonate the diazepane nitrogen, enhancing its nucleophilicity. The reaction typically proceeds at elevated temperatures (60–100°C) over several hours to achieve optimal conversion.

Purification and Characterization

Following the reaction, the crude product is purified by chromatographic techniques or recrystallization from suitable solvents. The purity and identity of this compound are confirmed using High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. Yields are generally reported to be good to excellent (>70%) depending on reaction optimization.

Comparative Analysis of Preparation Methods

Aspect Method A (Literature) Method B (Commercial Synthesis)
Nitration Conditions Mixed acid, 0–5°C, 1–2 hours Similar nitration conditions
Solvent for Substitution Dichloromethane (DCM) Dimethylformamide (DMF)
Base Used Triethylamine or potassium carbonate Potassium carbonate
Reaction Temperature Room temperature to 80°C 60–100°C
Reaction Time 12–24 hours 6–18 hours
Purification Techniques Chromatography, recrystallization Chromatography, crystallization
Yield 65–80% 70–85%
Analytical Techniques HPLC, NMR, Mass Spectrometry HPLC, NMR

Research Findings and Optimization Notes

  • The choice of solvent significantly impacts the nucleophilic substitution reaction rate and yield. Polar aprotic solvents such as dimethylformamide enhance nucleophilicity and solubility of reagents, improving reaction efficiency.

  • Reaction temperature and time require optimization to balance conversion and minimize side reactions such as hydrolysis of the ester group or over-substitution.

  • The use of bases like potassium carbonate is preferred over stronger bases to avoid unwanted side reactions and maintain the integrity of the ester moiety.

  • Purification by recrystallization is effective for removing minor impurities, but chromatographic methods provide higher purity critical for pharmaceutical applications.

  • Analytical validation through HPLC and NMR is essential to confirm the substitution pattern and purity, especially given the potential for isomeric or positional impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or alcohol derivatives.

    Oxidation: The diazepane ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines or alcohols, base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux conditions.

    Oxidation: Hydrogen peroxide, solvent (e.g., acetonitrile), room temperature.

Major Products Formed

    Reduction: Methyl 4-(1,4-diazepan-1-yl)-3-aminobenzoate.

    Substitution: Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzamide or Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzyl alcohol.

    Oxidation: this compound N-oxide.

Scientific Research Applications

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of diazepane-containing compounds with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The diazepane ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites on the target molecule. This binding can result in the modulation of the target’s activity, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-Nitrobenzoate

  • Structure : Lacks the diazepane ring, featuring only a nitro group at the meta position.
  • Lower molecular weight (181.15 g/mol) compared to the diazepane derivative.

Methyl 4-(Piperazin-1-yl)-3-nitrobenzoate

  • Structure : Replaces the seven-membered diazepane with a six-membered piperazine ring.
  • Key Differences: Ring Size: Piperazine (6-membered) vs. diazepane (7-membered). Basicity: Piperazine has two secondary amines, while diazepane includes one secondary and one tertiary nitrogen, altering pKa and solubility profiles.

Methyl 4-(Morpholin-1-yl)-3-nitrobenzoate

  • Structure : Substitutes diazepane with morpholine (a six-membered ring containing one oxygen and one nitrogen atom).
  • Key Differences: Electron Distribution: The oxygen in morpholine increases electron density, reducing the ring’s basicity compared to diazepane. Hydrogen Bonding: Morpholine’s oxygen can act as a hydrogen bond acceptor, whereas diazepane’s NH group may serve as both donor and acceptor, influencing crystal packing and solubility .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Structure : Benzamide derivative with an N,O-bidentate directing group.
  • Key Differences :
    • Functional Groups : Contains a hydroxyl and amide group instead of ester and nitro groups.
    • Applications : Designed for metal-catalyzed C–H bond functionalization due to its directing group, contrasting with the medicinal focus of this compound .

Hydrogen Bonding and Crystal Packing

The nitro and ester groups in this compound contribute to its hydrogen-bonding capacity. The nitro group (a strong electron-withdrawing group) may engage in C–H···O interactions, while the ester carbonyl can act as an acceptor. This contrasts with:

  • Amide-containing analogs (e.g., ’s compound), which form stronger N–H···O bonds .
  • Morpholine derivatives , where oxygen participates in weaker C–H···O interactions.

Solubility and Bioactivity

  • Solubility : The diazepane ring’s NH group may enhance water solubility via hydrogen bonding, compared to morpholine or piperazine derivatives.

Data Table: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Potential Applications
This compound 279.29 Diazepane, Nitro, Ester Medicinal chemistry
Methyl 3-nitrobenzoate 181.15 Nitro, Ester Synthetic intermediate
Methyl 4-(piperazin-1-yl)-3-nitrobenzoate 265.27 Piperazine, Nitro, Ester Drug discovery (e.g., kinase inhibitors)
Methyl 4-(morpholin-1-yl)-3-nitrobenzoate 266.25 Morpholine, Nitro, Ester Material science, Catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.27 Amide, Hydroxyl Metal-catalyzed reactions

Biological Activity

Methyl 4-(1,4-diazepan-1-yl)-3-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of nitrobenzoates and contains a diazepane moiety. Its molecular formula is C13H16N2O4C_{13}H_{16}N_{2}O_{4}. The presence of the diazepane ring is significant as it often contributes to the pharmacological profile of compounds.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, studies on related nitrobenzoate derivatives have shown that they can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of signaling pathways such as the c-Myc pathway, which is crucial for cell proliferation and survival .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeTarget/MechanismReference
Nitrobenzoate AAnticancerInhibits c-Myc dimerization
Nitrobenzoate BAnti-inflammatoryInhibition of COX-2 and TNF-α expression
Diazepan Derivative CAnalgesicμ-opioid receptor agonist

Structure-Activity Relationship (SAR)

The SAR studies on related diazepane derivatives reveal that modifications on the diazepane ring can significantly affect biological activity. For example, substituents on the nitrogen atoms or the aromatic ring can enhance binding affinity to biological targets or alter pharmacokinetic properties.

Key Findings:

  • Nitro Group Positioning: The position of the nitro group on the benzoate ring influences the compound's ability to interact with specific receptors.
  • Diazepane Substituents: Variations in substituents on the diazepane ring can lead to increased potency against certain cancer cell lines.

Case Studies

  • In Vitro Studies:
    In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines. The compound was shown to induce G0/G1 phase arrest in these cells, suggesting a mechanism of action that involves disruption of cell cycle progression .
  • Animal Models:
    Animal studies have further validated the anticancer potential of related compounds. For instance, a diazepane derivative was tested in xenograft models where it showed significant tumor reduction compared to controls. These findings support further investigation into its therapeutic applications in oncology .

Safety and Toxicity

While this compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that similar compounds may exhibit side effects such as gastrointestinal disturbances and central nervous system effects due to their interaction with neurotransmitter systems .

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